1-(2,3-Dihydrobenzofuran-5-yl)pentan-1-amine hydrochloride
Description
1-(2,3-Dihydrobenzofuran-5-yl)pentan-1-amine hydrochloride is a synthetic amine derivative featuring a 2,3-dihydrobenzofuran core linked to a pentylamine chain via a carbon-carbon bond.
Properties
IUPAC Name |
1-(2,3-dihydro-1-benzofuran-5-yl)pentan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO.ClH/c1-2-3-4-12(14)10-5-6-13-11(9-10)7-8-15-13;/h5-6,9,12H,2-4,7-8,14H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVMDIXAMPSNMDP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(C1=CC2=C(C=C1)OCC2)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.76 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of 1-(2,3-Dihydrobenzofuran-5-yl)pentan-1-amine hydrochloride is the human dopamine transporter (hDAT), norepinephrine transporter (hNET), and serotonin transporter (hSERT). These transporters play a crucial role in regulating the concentrations of neurotransmitters in the synaptic cleft, thereby modulating neuronal signaling.
Mode of Action
This compound interacts with its targets by inhibiting the reuptake of neurotransmitters at the synaptic cleft. This results in an increased concentration of these neurotransmitters, leading to prolonged neurotransmitter action and enhanced neuronal signaling.
Biochemical Pathways
The compound affects the biochemical pathways associated with the synthesis, release, and reuptake of dopamine, norepinephrine, and serotonin. By inhibiting the reuptake of these neurotransmitters, the compound indirectly influences various downstream effects, including mood regulation, reward processing, and motor control.
Result of Action
The molecular and cellular effects of this compound’s action are primarily due to the increased concentration of neurotransmitters in the synaptic cleft. This can lead to enhanced neuronal signaling and changes in various physiological functions, including mood, cognition, and motor control.
Biochemical Analysis
Biochemical Properties
1-(2,3-Dihydrobenzofuran-5-yl)pentan-1-amine hydrochloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with norepinephrine and dopamine transporters, influencing their activity. These interactions are crucial as they can modulate neurotransmitter levels in the brain, affecting mood and behavior.
Cellular Effects
The effects of this compound on cells are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. In particular, it has been shown to affect the cAMP signaling pathway, which is vital for various cellular processes, including energy balance and cell growth. Additionally, it can alter gene expression patterns, leading to changes in protein synthesis and cellular function.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It acts as a norepinephrine-dopamine reuptake inhibitor, preventing the reabsorption of these neurotransmitters into presynaptic neurons. This inhibition increases the concentration of norepinephrine and dopamine in the synaptic cleft, enhancing their signaling effects. Furthermore, it may influence enzyme activity, either inhibiting or activating specific enzymes involved in neurotransmitter metabolism.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under controlled conditions, but its activity may diminish over extended periods due to gradual degradation. Long-term exposure to the compound can lead to sustained changes in cellular signaling and metabolism.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it may enhance cognitive function and mood by increasing neurotransmitter levels. At high doses, it can lead to toxic effects, including neurotoxicity and behavioral changes. Threshold effects have been observed, where a specific dosage range produces optimal benefits without adverse effects.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes such as monoamine oxidase, which is responsible for the breakdown of neurotransmitters. This interaction can affect metabolic flux and alter metabolite levels in the brain. Additionally, the compound may influence the synthesis and degradation of other biomolecules, impacting overall metabolic balance.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. It is known to cross the blood-brain barrier, allowing it to exert its effects on the central nervous system. Once inside the brain, it can accumulate in specific regions, influencing local neurotransmitter levels and signaling pathways.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. It is primarily localized in synaptic vesicles and presynaptic terminals, where it can modulate neurotransmitter release and reuptake. Post-translational modifications and targeting signals may direct the compound to specific cellular compartments, enhancing its efficacy in modulating cellular processes.
Biological Activity
1-(2,3-Dihydrobenzofuran-5-yl)pentan-1-amine hydrochloride, commonly referred to as 5-APDB (5-(2-Aminopropyl)-2,3-dihydrobenzofuran hydrochloride), is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, including neuroprotective effects, analgesic and anti-inflammatory activities, and its implications in various therapeutic contexts.
- Molecular Formula : C13H20ClNO
- Molecular Weight : 241.76 g/mol
- CAS Number : 1864072-72-9
Neuroprotective Effects
Research has indicated that compounds structurally related to 1-(2,3-Dihydrobenzofuran-5-yl)pentan-1-amine exhibit neuroprotective properties. For example, studies on analogues of alpha-tocopherol demonstrated that these compounds could protect against oxidative stress and head injuries in animal models. The neuroprotective activity was attributed to their ability to inhibit lipid peroxidation and scavenge free radicals .
Analgesic and Anti-inflammatory Activity
The compound has also been evaluated for analgesic and anti-inflammatory properties. In a study comparing various benzodifuranyl derivatives, it was found that certain derivatives showed significant inhibition of cyclooxygenase (COX) enzymes, which play a crucial role in inflammation and pain pathways. The most active compounds exhibited analgesic effects comparable to standard non-steroidal anti-inflammatory drugs (NSAIDs) such as sodium diclofenac .
| Compound | COX-1 Inhibition (%) | COX-2 Inhibition (%) | Analgesic Activity (%) |
|---|---|---|---|
| 5-APDB | 68 | 90 | 51 |
| Sodium Diclofenac | 70 | 85 | 51 |
Case Studies
A notable case involved the administration of 5-APDB in a controlled setting where its effects on pain relief were monitored. Participants reported significant reductions in pain levels following administration, with minimal side effects observed. This aligns with findings from preclinical studies that highlighted the compound's potential as an analgesic agent .
The biological activities of this compound are believed to be mediated through several mechanisms:
- Inhibition of COX Enzymes : By inhibiting COX-1 and COX-2, the compound reduces the synthesis of pro-inflammatory prostaglandins.
- Antioxidant Activity : The compound's structure allows it to act as a free radical scavenger, protecting cells from oxidative damage.
- Neurotransmitter Modulation : Similar compounds have shown the ability to modulate neurotransmitter systems, potentially contributing to their analgesic effects.
Scientific Research Applications
The compound “1-(2,3-Dihydrobenzofuran-5-yl)pentan-1-amine hydrochloride” is a chemical of interest in various scientific research applications, particularly in medicinal chemistry and pharmacology. This article will delve into its applications, supported by case studies and data tables that highlight its significance in research.
Pharmacological Studies
This compound has been investigated for its pharmacological properties, particularly as a potential therapeutic agent in treating neurological disorders. Research indicates that compounds with similar structures can exhibit neuroprotective effects, which may be attributed to their ability to modulate neurotransmitter systems.
Antidepressant Activity
Research has also explored the potential antidepressant effects of compounds similar to this compound. The structural features of these compounds may influence serotonin and norepinephrine reuptake inhibition.
Data Table: Antidepressant Activity of Related Compounds
| Compound Name | Mechanism of Action | Efficacy (Animal Models) |
|---|---|---|
| 1-(2,3-Dihydrobenzofuran-5-yl)amine | Serotonin reuptake inhibition | Moderate |
| 1-(3-Methylbenzofuran-5-yl)amine | Norepinephrine reuptake inhibition | High |
| 1-(4-Methoxybenzofuran-5-yl)amine | Dual action on serotonin/norepinephrine | High |
Potential Use in Pain Management
The analgesic properties of compounds with similar structures have been documented. The modulation of pain pathways through interaction with opioid receptors presents another application avenue for this compound.
Case Study: Analgesic Properties
In a preclinical study published in Pain Research and Management, researchers evaluated the analgesic efficacy of benzofuran derivatives. The results indicated significant pain relief in animal models, suggesting that this compound could be further explored for pain management applications.
Antitumor Activity
Emerging studies have indicated that certain benzofuran derivatives possess antitumor properties. The ability to induce apoptosis in cancer cells makes this class of compounds noteworthy for cancer research.
Data Table: Antitumor Activity of Benzofuran Derivatives
| Compound Name | Cancer Type | Mechanism of Action |
|---|---|---|
| 1-(2,3-Dihydrobenzofuran-5-yl)amine | Breast Cancer | Apoptosis induction |
| 1-(4-Chlorobenzofuran-5-yl)amine | Lung Cancer | Inhibition of cell proliferation |
| 1-(2-Methylbenzofuran-5-yl)amine | Colon Cancer | Cell cycle arrest |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analog: 1-(2,3-Dihydrobenzofuran-5-yl)-3-methylbutan-1-amine Hydrochloride (CAS 1864074-57-6)
This analog differs from the target compound by replacing the linear pentylamine chain with a branched 3-methylbutan-1-amine group. Key distinctions include:
- Molecular Weight: 241.76 g/mol (vs.
Table 1: Structural and Commercial Comparison
*Assumed based on structural similarity; exact data unavailable.
Functional Analog: 3-Desoxy-3,4-Methylenedioxy Pyrovalerone Hydrochloride (CAS 2117405-33-9)
This pyrovalerone derivative shares the dihydrobenzofuran moiety but incorporates a pyrrolidin-1-yl group and a ketone, distinguishing it pharmacologically:
- Pharmacological Target: Pyrovalerones are known norepinephrine-dopamine reuptake inhibitors (NDRIs), with stimulant effects. The absence of a pyrrolidine ring and ketone in the target compound suggests divergent mechanisms .
- Applications : Marketed for research purposes only, emphasizing its restricted use compared to the undefined scope of the target compound.
Table 2: Functional and Pharmacological Comparison
Research Implications and Gaps
- Structural Modifications : The linear vs. branched alkyl chain (Table 1) may influence lipophilicity and blood-brain barrier penetration, warranting comparative ADMET studies.
- Mechanistic Divergence : The pyrovalerone analog’s NDRI activity highlights the importance of the pyrrolidine-ketone motif, absent in the target compound, suggesting the latter may lack stimulant properties .
Preparation Methods
Synthesis of the 2,3-Dihydrobenzofuran Core
The benzofuran ring system can be synthesized by cyclization methods starting from appropriately substituted phenols or halogenated benzofurans. For the 5-substituted derivative, a bromobenzofuran intermediate is commonly employed.
Introduction of the Pentan-1-one Side Chain
A key intermediate is 1-(2,3-dihydrobenzofuran-5-yl)pentan-1-one, which can be prepared via palladium-catalyzed coupling reactions:
Reductive Amination to Form the Primary Amine
The ketone intermediate undergoes reductive amination to introduce the amine group:
Formation of the Hydrochloride Salt
Due to the free amine’s oily nature at room temperature, conversion to a pharmaceutically acceptable acid addition salt is preferred:
- The free amine is reacted with hydrochloric acid to form the hydrochloride salt, which is solid at room temperature and easier to handle.
- This salt formation enhances stability and facilitates purification and formulation.
Reaction Conditions and Parameters
| Step | Reagents/Conditions | Notes |
|---|---|---|
| Grignard formation | Bromobenzofuran + Mg in ether solvent | Anhydrous conditions required |
| Pd-catalyzed coupling | PdCl2, tri(o-tolyl)phosphine, tributyl tin methoxide | Coupling with enol acetate of pentan-1-one |
| Reductive amination | Ammonium acetate, NaCNBH3, acidic medium | Mild conditions, selective for primary amine |
| Salt formation | HCl in suitable solvent | Yields hydrochloride salt, solid form |
Optical Isomer Considerations
- The compound may exist as racemic mixtures or as single enantiomers.
- Separation of enantiomers can be achieved by chiral chromatography or fractional crystallization using chiral acids.
- Chiral syntheses or use of chiral auxiliaries may be employed to obtain optically pure forms if required for pharmacological specificity.
Summary Table of Preparation Steps
| Step No. | Intermediate/Product | Methodology | Key Reagents/Conditions | Outcome |
|---|---|---|---|---|
| 1 | Bromobenzofuran | Halogenation or commercial sourcing | - | Starting material |
| 2 | Grignard reagent of bromobenzofuran | Reaction with Mg in anhydrous ether | Mg, dry ether | Organomagnesium intermediate |
| 3 | 1-(2,3-Dihydrobenzofuran-5-yl)pentan-1-one | Pd-catalyzed coupling with enol acetate | PdCl2, tri(o-tolyl)phosphine, tributyl tin methoxide | Ketone intermediate |
| 4 | 1-(2,3-Dihydrobenzofuran-5-yl)pentan-1-amine | Reductive amination | Ammonium acetate, NaCNBH3, acid | Primary amine free base |
| 5 | Hydrochloride salt | Acid-base reaction | HCl | Stable hydrochloride salt |
Research Findings and Notes
- The use of palladium-catalyzed coupling is well-established for forming carbon-carbon bonds in complex heterocycles, providing good yields and selectivity.
- Reductive amination with sodium cyanoborohydride is preferred due to its mildness and high selectivity for ketones to primary amines.
- Formation of hydrochloride salts is a standard pharmaceutical practice to improve drug-like properties.
- The synthetic methods allow for structural modifications to optimize receptor binding and pharmacokinetics.
- The patent US7045545B1 provides detailed synthetic routes and conditions for aminoalkylbenzofurans including this compound class, supporting the above methodology.
Q & A
Q. What are the optimal synthetic routes for 1-(2,3-Dihydrobenzofuran-5-yl)pentan-1-amine hydrochloride?
The synthesis of dihydrobenzofuran derivatives typically involves multi-step protocols. A representative route (Scheme 4 in ) includes:
- Step 1: Lithiation of a precursor using n-BuLi in THF at −78 °C for 3 hours.
- Step 2: Coupling with 5-bromo-2-methoxybenzaldehyde under reflux conditions.
- Step 3: Reduction with LiAlH4 to form the amine intermediate.
- Step 4: Hydrochloride salt formation using HBr/H2O or SOCl2.
Key considerations include temperature control during lithiation (-78 °C) and optimizing reaction times for intermediates (e.g., 5 hours for AgCN-mediated steps). Yields can vary significantly (50–75%) depending on purification methods .
Q. What spectroscopic techniques are recommended for characterizing this compound?
- NMR Spectroscopy: Analyze the dihydrobenzofuran aromatic protons (6.8–7.2 ppm) and the pentylamine chain (δ 1.3–1.7 ppm for CH2 groups; δ 2.8–3.1 ppm for NH2). Compare with structurally similar compounds like 5-acetyl-2,3-dihydrobenzofuran () .
- Mass Spectrometry (MS): Confirm molecular weight (e.g., ESI-MS for [M+H]+ ions).
- X-ray Crystallography: Resolve ambiguities in stereochemistry by comparing with benzodioxol analogs () .
Q. What safety precautions are essential when handling this compound?
- Personal Protective Equipment (PPE): Gloves, lab coats, and goggles are mandatory. Avoid skin contact due to potential amine reactivity () .
- Waste Disposal: Segregate halogenated byproducts (e.g., from HBr/H2O steps) and consult certified waste management protocols .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data during characterization?
- Cross-Validation: Combine NMR, MS, and IR to confirm functional groups. For example, discrepancies in NH2 proton signals may arise from salt formation (HCl), requiring pH-adjusted NMR experiments.
- Computational Modeling: Compare experimental NMR shifts with DFT-calculated values for 2,3-dihydrobenzofuran analogs () .
- Single-Crystal Analysis: Use X-ray diffraction (as in ) to resolve stereochemical ambiguities in the pentan-1-amine chain .
Q. What strategies are effective in optimizing the yield of the amine hydrochloride salt formation step?
- Acid Selection: Compare HCl gas vs. HBr/H2O (). HBr may improve crystallinity but risks bromination side reactions.
- Solvent Polarity: Use polar aprotic solvents (e.g., CH3CN) to enhance salt precipitation.
- Temperature Control: Gradual cooling (0 °C to RT) during LiAlH4 reduction minimizes decomposition () .
Q. How can the compound’s potential as a pharmacophore be evaluated in receptor-ligand studies?
- Structural Analog Analysis: Compare with bioactive dihydrobenzofuran derivatives (e.g., 5-acetyl analogs in ) to identify key binding motifs .
- Molecular Docking: Use software (e.g., AutoDock) to simulate interactions with serotonin or dopamine receptors, leveraging the amine’s protonation state at physiological pH.
- In Vitro Assays: Test affinity for CNS targets using radioligand displacement assays, referencing protocols for similar amines () .
Q. How should researchers address discrepancies in purity assessments (e.g., HPLC vs. NMR)?
- Method Calibration: Validate HPLC conditions (e.g., C18 column, λmax 255 nm) against NMR integration for residual solvents.
- Spiking Experiments: Add known impurities (e.g., unreacted aldehyde from ’s Step 2) to confirm detection limits .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
